Iotalamic acid
Overview
Description
Iothalamic acid is an iodine-containing organic compound primarily used as a diagnostic contrast agent in various medical imaging procedures, such as angiography, arthrography, and computed tomographic scans . It is known for its high radiopacity, which enhances the visibility of internal structures in radiographic images.
Mechanism of Action
Target of Action
Iotalamic acid is primarily used as a diagnostic contrast agent . It is used in various medical imaging procedures, such as angiography, arthrography, and computed tomographic scans . The primary targets of this compound are the tissues that need to be visualized during these imaging procedures.
Mode of Action
As a contrast agent, it works by blocking x-rays. The iodine present in this compound absorbs the x-rays, allowing the structures containing the contrast agent to be clearly visible on the radiograph .
Biochemical Pathways
Its primary function is to improve the contrast of structures or fluids within the body during medical imaging procedures .
Pharmacokinetics
The pharmacokinetics of this compound involve rapid transport through the circulatory system to the kidneys following intravascular injection . It is excreted unchanged in the urine by glomerular filtration . Renal accumulation is sufficiently rapid that maximum radiographic density in the calyces and pelves occurs, in most instances, about 3 to 8 minutes after injection . In patients with impaired renal function, diagnostic opacification frequently is achieved only after prolonged periods .
Result of Action
The result of this compound’s action is the enhancement of contrast in medical imaging procedures, allowing for better visualization and diagnosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in patients with impaired renal function, the accumulation and excretion of this compound can be slower, affecting the timing and quality of imaging . Additionally, the patient’s hydration status may impact the distribution and elimination of the contrast agent .
Biochemical Analysis
Biochemical Properties
Iotalamic acid is an iodine-containing organic anion used as a diagnostic contrast agent
Cellular Effects
The cellular effects of this compound are primarily related to its role as a contrast agent in medical imaging procedures . It helps to enhance the visibility of certain structures or fluids within the body during medical imaging procedures
Molecular Mechanism
As a contrast agent, it likely works by blocking x-rays and causing the structures or fluids that it is bound to, to appear white on the x-ray film or digital image
Preparation Methods
Synthetic Routes and Reaction Conditions: Iothalamic acid is synthesized through a multi-step process involving the iodination of aromatic compounds. The key steps include:
Iodination: The introduction of iodine atoms into the aromatic ring.
Amidation: The formation of amide bonds to introduce functional groups that enhance solubility and stability.
Industrial Production Methods: Industrial production of iothalamic acid involves large-scale chemical synthesis using controlled reaction conditions to ensure high purity and yield. The process typically includes:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Control: Maintaining optimal temperature, pressure, and pH levels.
Purification: Using techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Iothalamic acid undergoes various chemical reactions, including:
Oxidation: The introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.
Reduction: The removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: The replacement of functional groups with other atoms or groups, often using halogenation or nitration reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Halogenating agents like chlorine or bromine, under controlled temperature and pressure.
Major Products: The major products formed from these reactions include various iodinated derivatives and intermediates used in further synthesis steps .
Scientific Research Applications
Iothalamic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in biological studies to enhance the contrast of cellular and tissue structures in imaging techniques.
Medicine: Widely used as a contrast agent in diagnostic imaging procedures to improve the visualization of blood vessels, organs, and tissues.
Industry: Utilized in the production of radiographic films and other imaging materials.
Comparison with Similar Compounds
Diatrizoic Acid: Another iodine-containing contrast agent used in similar diagnostic procedures.
Iohexol: A non-ionic iodinated contrast agent with lower osmolality and fewer side effects.
Iodixanol: A dimeric non-ionic contrast agent known for its low osmolality and high safety profile.
Uniqueness of Iothalamic Acid: Iothalamic acid is unique due to its specific chemical structure, which provides a balance between high radiopacity and solubility. Its ability to rapidly distribute and accumulate in target areas makes it an effective contrast agent for a wide range of imaging procedures .
Properties
IUPAC Name |
3-acetamido-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4/c1-3(17)16-9-7(13)4(10(18)15-2)6(12)5(8(9)14)11(19)20/h1-2H3,(H,15,18)(H,16,17)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIGWFXRQKWHHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1225-20-3 (mono-hydrochloride salt) | |
Record name | Iothalamic acid [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5023164 | |
Record name | Iothalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
613.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2276-90-6 | |
Record name | Iothalamic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2276-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iothalamic acid [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002276906 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iothalamic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09133 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | IOTHALAMIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759891 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Iothalamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOTHALAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16CHD79MIX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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